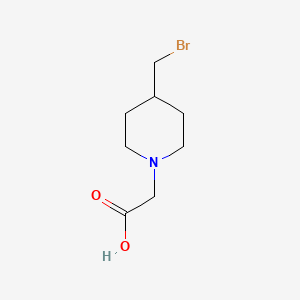

(4-Bromomethyl-piperidin-1-yl)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(bromomethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYBXZFYJBFBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CBr)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271255 | |

| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353957-19-3 | |

| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353957-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 4 Bromomethyl Piperidin 1 Yl Acetic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the 4-position of the piperidine (B6355638) ring is an excellent electrophilic site for nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. The bromide ion is a good leaving group, facilitating the attack by a wide range of nucleophiles.

Formation of Aminoalkyl, Thioalkyl, and Cyano Derivatives

The primary bromide of (4-Bromomethyl-piperidin-1-yl)-acetic acid can be readily displaced by nitrogen, sulfur, and carbon-based nucleophiles to yield a variety of derivatives.

Aminoalkyl Derivatives: Reaction with primary or secondary amines, or their equivalents like sodium azide followed by reduction, leads to the formation of the corresponding aminoalkyl derivatives. The use of sodium azide, for instance, provides a versatile route to the primary amine via an intermediate azido-derivative, which can be reduced under standard conditions (e.g., H(_2)/Pd-C or LiAlH(_4)). One-pot procedures combining nucleophilic substitution of benzylic bromides with sodium azide have been shown to be effective, avoiding the isolation of potentially hazardous azide intermediates nih.gov.

Thioalkyl Derivatives: Sulfur nucleophiles, such as thiols (in the presence of a base) or thiolate salts, react efficiently to displace the bromide and form thioethers. For example, reaction with sodium thiomethoxide would yield the (4-methylthiomethyl-piperidin-1-yl)-acetic acid derivative.

Cyano Derivatives: The introduction of a cyano group is a valuable transformation as it can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, effectively extending the carbon chain. The reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent results in the formation of the corresponding nitrile derivative, (4-cyanomethyl-piperidin-1-yl)-acetic acid.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Examples | Product Class |

|---|---|---|

| Amine | R(_2)NH, NaN(_3) followed by reduction | Aminoalkyl derivative |

| Thiolate | R-SH + Base, R-SNa | Thioalkyl derivative |

| Cyanide | NaCN, KCN | Cyano derivative |

Heterocycle Annulation Reactions

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form bicyclic heterocyclic systems, a process known as annulation. These reactions typically involve converting one of the existing functional groups into a nucleophilic center that can then attack the electrophilic bromomethyl carbon.

A prominent strategy involves the intramolecular cyclization of an amide or ester derivative. For instance, if the carboxylic acid is first converted to an ester, the α-carbon can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as an internal nucleophile, attacking the bromomethyl group and displacing the bromide to form a new ring fused to the piperidine scaffold nih.gov. This approach has been successfully used to convert related 3-[2-(bromomethyl)piperidin-1-yl]propanoates into indolizidine derivatives. A similar strategy could be envisioned for this compound derivatives to generate novel bicyclic lactams or esters.

Table 2: Example of Heterocycle Annulation

| Starting Material Derivative | Reagents/Conditions | Resulting Bicyclic System |

|---|---|---|

| Ester of this compound | 1. Strong base (e.g., LDA) 2. Intramolecular S(_N)2 | Fused lactone-piperidine system |

| Amide of this compound | 1. Strong base (e.g., LDA) 2. Intramolecular S(_N)2 | Fused lactam-piperidine system |

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety provides a second major site for chemical modification, enabling the synthesis of a wide array of functional derivatives through well-established protocols.

Formation of Esters, Amides, and Hydrazides

Esters: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, the acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl(_2)) or oxalyl chloride, followed by reaction with an alcohol. Modern coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) also facilitate direct esterification under mild conditions.

Amides: Amide bond formation is a cornerstone of organic synthesis. Direct reaction of the carboxylic acid with an amine is often inefficient and requires high temperatures. More commonly, the carboxylic acid is "activated" first. This can be done by converting it to an acyl chloride or by using a variety of coupling reagents. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 4-(Dimethylamino)pyridine (DMAP) or hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions acgpubs.orglibretexts.org. Uronium salt reagents such as HATU and HBTU are also highly effective . These methods allow for the coupling with a broad range of primary and secondary amines to yield the corresponding amides youtube.com.

Hydrazides: Similar to amide formation, hydrazides can be synthesized by reacting an activated form of the carboxylic acid (e.g., an ester or acyl chloride) with hydrazine or a substituted hydrazine.

Table 3: Carboxylic Acid Derivatization

| Target Derivative | Common Reagents |

|---|---|

| Ester | Alcohol + Acid catalyst (H(_2)SO(_4)); SOCl(_2) then Alcohol; DMTMM |

| Amide | Amine + Coupling Agent (EDC, DCC, HATU) |

| Hydrazide | Hydrazine + Activated Acid (Ester or Acyl Chloride) |

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential transformation for this compound. While the decarboxylation of simple alkanoic acids typically requires harsh conditions, the presence of the heteroatom may influence this reactivity.

Decarboxylation of related heterocyclic carboxylic acids, such as pyridinecarboxylic acids, has been studied and often requires high temperatures. The mechanism can be influenced by the pH and the electronic nature of the heterocyclic ring. For instance, the stability of an intermediate carbanion or ylide formed upon CO(_2) loss is a key factor. While specific pathways for the title compound are not extensively documented, thermal or oxidative decarboxylation methods could potentially be applied, leading to the formation of 1-methyl-4-(bromomethyl)piperidine.

Modifications of the Piperidine Ring System

Beyond the two primary functional groups, the piperidine ring itself can be a target for chemical modification, although this often requires more specialized synthetic strategies. The piperidine heterocycle is a common motif in pharmacologically active compounds, and methods for its synthesis and functionalization are well-developed nih.govnih.govdigitellinc.comorganic-chemistry.org.

Potential modifications could include:

Oxidative Reactions: Controlled oxidation could lead to the formation of piperidinones or introduce hydroxyl groups onto the ring carbons.

Ring-Opening Reactions: Under certain conditions, cleavage of the C-N bonds in the piperidine ring could occur, leading to acyclic amino acid derivatives.

Ring Annelation/Fusion: As an extension of the heterocycle annulation reactions described in section 3.1.2, more complex polycyclic systems can be constructed. For example, reactions involving both the ring and its substituents, such as transition metal-catalyzed cyclizations, could be employed to build fused or bridged ring systems researchgate.net. Aza-Diels-Alder reactions and other cycloadditions represent another class of reactions for constructing more complex piperidine-based architectures nih.gov.

These transformations are generally more complex than those involving the bromomethyl or carboxylic acid groups and would be employed for the synthesis of highly specialized target molecules.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound is a tertiary amine, already substituted with a carboxymethyl group and integrated within the piperidine ring. Consequently, it cannot undergo traditional N-alkylation or N-acylation reactions which require a primary or secondary amine. However, the nitrogen remains nucleophilic and is susceptible to quaternization.

N-Quaternization

Reaction with potent alkylating agents, such as methyl iodide or benzyl bromide, can lead to the formation of quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's polarity and biological properties. The study of N-quaternization on substituted piperidines has been a topic of interest for developing compounds such as ionic liquids and chiral catalysts. researchgate.net The reaction typically proceeds by treating the parent piperidine derivative with an excess of the alkylating agent in a polar aprotic solvent.

Illustrative N-Quaternization Reaction

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Acetonitrile (B52724) | 1-(Carboxymethyl)-1-methyl-4-(bromomethyl)piperidin-1-ium iodide |

This table presents plausible, illustrative reactions based on general chemical principles of N-quaternization of tertiary amines. researchgate.net

Derivatization of the Carboxylic Acid

While the nitrogen is unreactive towards acylation, the carboxylic acid moiety is readily derivatized. Standard esterification procedures, such as Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide in the presence of a base, can yield various esters. Amide formation is also a key transformation, achieved by activating the carboxylic acid (e.g., with a carbodiimide like EDC) followed by the addition of a primary or secondary amine. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and pharmacokinetic profile.

Oxidative and Reductive Transformations of the Ring

The saturated piperidine ring can be subjected to various oxidative and reductive conditions to modify the heterocyclic core.

Oxidative Transformations

Oxidation of the piperidine ring can lead to several products depending on the reagents and conditions employed.

Dehydrogenation: Catalytic dehydrogenation can convert the piperidine ring into a pyridine ring, creating an aromatic system. This is typically achieved at high temperatures using a palladium or platinum catalyst. google.com This transformation drastically changes the geometry and electronic properties of the molecule.

α-Functionalization: The carbon atoms adjacent to the nitrogen (α-positions) can be oxidized to introduce new functional groups. Reagents like iodine(III) compounds have been used for the direct α-azidonation or α-chlorination of N-protected piperidines, which proceed through an N-acyliminium ion intermediate. nih.gov

Ring Oxidation: Stronger oxidizing agents can lead to the formation of piperidones (ketones within the ring) or even ring-opened products. arkat-usa.orgiosrjournals.org For instance, mercuric acetate has been effectively used for the oxidation of N-alkyl substituted 4-piperidones to the corresponding 2,3-dihydro-4-pyridones. arkat-usa.org

Representative Oxidative Reactions

| Substrate | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| This compound | Pd/C | 250-350 °C | (4-Bromomethyl-pyridin-1-ium-1-yl)acetate (internal salt) |

| N-Boc-4-(bromomethyl)piperidine | (PhIO)n, TMSN₃ | CH₂Cl₂, -40 °C to -25 °C | α-Azido derivative |

This table provides examples of oxidative transformations applicable to piperidine scaffolds, based on published literature. google.comnih.govarkat-usa.org

Reductive Transformations

The parent compound features a fully saturated ring and a carboxylic acid, which are generally stable to mild reducing agents. However, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would yield 2-(4-(bromomethyl)piperidin-1-yl)ethan-1-ol, providing another handle for further functionalization.

Palladium-Catalyzed Coupling Reactions with this compound Derivatives

The bromomethyl group on the piperidine ring serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions. While these reactions traditionally focus on aryl and vinyl halides, advancements have expanded their scope to include certain alkyl halides. organic-chemistry.org For these transformations, the carboxylic acid of the parent compound is typically protected, for example, as an ethyl or tert-butyl ester, to prevent interference with the basic conditions often employed.

Suzuki-Miyaura and Sonogashira Couplings

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates carbon-carbon bonds by coupling an organohalide with an organoboron species. wikipedia.org While challenging, the coupling of unactivated primary alkyl bromides has been achieved using specialized palladium catalysts and conditions. This reaction could be used to couple the this compound framework with various aryl, heteroaryl, or vinyl boronic acids or esters, significantly increasing molecular complexity.

Illustrative Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Ethyl (4-bromomethyl-piperidin-1-yl)acetate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Ethyl (4-(phenylmethyl)-piperidin-1-yl)acetate |

This table illustrates potential Suzuki-Miyaura couplings based on modern protocols for alkyl halides. organic-chemistry.orgmdpi.comlibretexts.org

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a halide and a terminal alkyne. wikipedia.org This reaction is a powerful tool for introducing alkynyl moieties into molecules. nih.gov The coupling of unactivated alkyl bromides is a significant development in this area, typically requiring specific N-heterocyclic carbene (NHC) ligands for the palladium catalyst. organic-chemistry.org This would allow for the synthesis of propargylated piperidine derivatives from this compound esters, which can then be used in further transformations like click chemistry.

Illustrative Sonogashira Coupling

| Electrophile | Nucleophile | Catalyst System | Base | Product |

|---|---|---|---|---|

| Ethyl (4-bromomethyl-piperidin-1-yl)acetate | Phenylacetylene | Pd(OAc)₂ / IPr | NaOtBu | Ethyl (4-(3-phenylprop-2-yn-1-yl)piperidin-1-yl)acetate |

This table shows representative Sonogashira reactions applicable to alkyl bromides. organic-chemistry.orglibretexts.orgjk-sci.com

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While predominantly used for aryl halides, conditions have been developed for the amination of alkyl halides. acsgcipr.orgnih.gov This reaction would enable the substitution of the bromine atom in this compound derivatives with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. This strategy provides direct access to a diverse array of amino-functionalized piperidine derivatives.

Representative Buchwald-Hartwig Amination Reactions

| Electrophile | Amine | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Ethyl (4-bromomethyl-piperidin-1-yl)acetate | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Ethyl (4-((phenylamino)methyl)piperidin-1-yl)acetate |

| Ethyl (4-bromomethyl-piperidin-1-yl)acetate | Morpholine (B109124) | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Ethyl (4-(morpholinomethyl)piperidin-1-yl)acetate |

This table provides examples of potential Buchwald-Hartwig amination reactions based on established methods. acsgcipr.orgacs.org

Click Chemistry Applications with this compound Analogs

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of many functional groups, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. wikipedia.orgnih.gov To utilize click chemistry, the this compound core must first be converted into a suitable analog bearing either an azide or a terminal alkyne.

The bromomethyl group is an excellent precursor for synthesizing an azide. A simple nucleophilic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF readily converts the alkyl bromide into the corresponding alkyl azide, yielding (4-azidomethyl-piperidin-1-yl)-acetic acid. nih.gov

Once synthesized, this azide-functionalized analog becomes a versatile building block for CuAAC reactions. It can be "clicked" onto any molecule containing a terminal alkyne. This method is widely used in drug discovery and chemical biology to link different molecular fragments, attach molecules to biomacromolecules, or conjugate them to surfaces. researchgate.net The resulting 1,2,3-triazole linker is not just a passive spacer; it is stable and can participate in hydrogen bonding, often being used as a bioisostere for an amide bond. researchgate.net

Synthetic Pathway to Click Chemistry Application

Step 1: Azide Synthesis

| Starting Material | Reagent | Solvent | Product |

|---|

Step 2: CuAAC Reaction

| Azide Analog | Alkyne Partner | Catalyst/Reagents | Product |

|---|---|---|---|

| (4-Azidomethyl-piperidin-1-yl)-acetic acid | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | (4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)acetic acid |

The tables illustrate a two-step sequence to prepare and utilize an azide analog of the title compound in click chemistry reactions. nih.govmdpi.com

Reaction Mechanisms and Kinetic Studies of 4 Bromomethyl Piperidin 1 Yl Acetic Acid Transformations

Elucidation of Reaction Pathways for Bromomethylation

The synthesis of (4-Bromomethyl-piperidin-1-yl)-acetic acid typically involves the bromination of a suitable precursor, such as a 4-methylpiperidine (B120128) derivative. The bromomethylation reaction is a critical step that introduces the reactive bromomethyl group. A common method for such transformations is radical halogenation.

The reaction is generally initiated by a radical initiator, like azobisisobutyronitrile (AIBN), upon thermal or photochemical activation. The initiator decomposes to form radicals, which then abstract a hydrogen atom from the methyl group of the 4-methylpiperidine precursor, generating a more stable tertiary radical. This radical then reacts with a bromine source, such as N-bromosuccinimide (NBS), to form the bromomethylated product and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, minimizing side reactions.

The reaction conditions, including the choice of solvent and temperature, are critical for achieving high selectivity for the desired monobrominated product and avoiding over-bromination or reactions at other positions of the piperidine (B6355638) ring.

Mechanistic Insights into Nucleophilic Substitution Reactions

The bromomethyl group in this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions are fundamental to the derivatization of this compound. The mechanism of these substitutions can proceed through either an S(_N)1 or S(_N)2 pathway, or a borderline mechanism, depending on the reaction conditions and the nature of the nucleophile.

In a typical S(_N)2 reaction, a nucleophile directly attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Conversely, an S(_N)1 mechanism would involve the initial, rate-determining departure of the bromide ion to form a primary carbocation. However, primary carbocations are generally unstable. The presence of the piperidine ring and the acetic acid moiety could potentially influence the stability of this intermediate through neighboring group participation or electronic effects, although this is less likely to favor a pure S(_N)1 pathway for a primary halide.

The nature of the nucleophile, solvent polarity, and temperature all play significant roles in determining the operative mechanism. For instance, reactions with strong nucleophiles like amines, thiols, or alkoxides in solvents like dimethylformamide (DMF) or acetonitrile (B52724) are likely to proceed via an S(_N)2 mechanism.

Kinetic Analysis of Key Derivatization Steps

Kinetic studies are essential for optimizing reaction conditions and understanding the factors that govern the rates of derivatization reactions of this compound. Such studies involve monitoring the concentration of reactants and products over time to determine the rate law and calculate rate constants.

Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant. The value of 'k' can be determined experimentally by measuring the initial rates of reaction at varying concentrations of the reactants.

Table 1: Hypothetical Kinetic Data for the Reaction with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Computational Mechanistic Studies of Rearrangement and Ring-Opening Reactions

Computational chemistry provides powerful tools for investigating the mechanisms of complex reactions, including potential rearrangements and ring-opening of the piperidine structure. nih.gov Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of a reaction, identifying transition states and intermediates.

For this compound, computational studies could explore the possibility of intramolecular reactions. For instance, the carboxylate group could potentially act as an intramolecular nucleophile, leading to the formation of a bicyclic lactone. Computational models can predict the feasibility of such a reaction by calculating the activation energy barrier.

Furthermore, under certain conditions, piperidine rings can undergo rearrangement or ring-opening reactions. acs.orgmaxapress.com Computational studies can elucidate the intricate mechanisms of these transformations, which might involve complex bond-breaking and bond-forming steps. These studies can also predict the stereochemical outcome of such reactions. nih.gov

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and the use of catalysts can profoundly influence the mechanism and outcome of reactions involving this compound.

Solvent Effects:

Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both the nucleophile and the leaving group, potentially favoring S(_N)1-type mechanisms by stabilizing the carbocation intermediate and the departing bromide ion. However, for a primary halide, this effect might be less pronounced.

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are effective at solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, thus accelerating S(_N)2 reactions.

Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slower due to the poor solubility of ionic reactants and intermediates.

Catalyst Effects:

Phase-Transfer Catalysts: For reactions involving a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to shuttle the nucleophile into the organic phase, thereby facilitating the reaction.

Lewis Acids: In certain reactions, a Lewis acid might be used to activate the bromomethyl group by coordinating to the bromine atom, making it a better leaving group.

Bases: In reactions where the acetic acid moiety might interfere or where an acidic byproduct is formed, a non-nucleophilic base is often added to neutralize the acid and drive the reaction to completion.

The interplay between the substrate, nucleophile, solvent, and any catalyst is complex, and a thorough understanding of these factors is critical for controlling the reaction pathway and achieving the desired product with high yield and selectivity. rsc.org

Advanced Structural Characterization and Spectroscopic Investigations of 4 Bromomethyl Piperidin 1 Yl Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a molecule's elemental composition. In the analysis of (4-Bromomethyl-piperidin-1-yl)-acetic acid, HRMS provides the high-accuracy mass measurement required to confirm its molecular formula, C₈H₁₄BrNO₂.

Table 1: Theoretical and Observed Mass Data for this compound

| Ion Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 236.0281 | Data not available | Data not available |

| [M+Na]⁺ | 258.0100 | Data not available | Data not available |

| [M-H]⁻ | 234.0135 | Data not available | Data not available |

Furthermore, tandem mass spectrometry (MS/MS) experiments would be instrumental in elucidating the fragmentation pathways of the parent ion. The fragmentation pattern offers valuable insights into the compound's structure, with characteristic losses of the carboxyl group, the bromomethyl moiety, and fragmentation of the piperidine (B6355638) ring itself. A detailed analysis of these fragments helps to piece together the connectivity of the molecule, corroborating the proposed structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments is essential for a complete structural assignment.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons, two-dimensional NMR techniques are required to establish the intricate network of connections within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the piperidine ring and the side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the proton attached to each carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds). It would definitively link the acetic acid moiety to the piperidine nitrogen and the bromomethyl group to the C4 position of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |

| C=O | ~175 | - | To CH₂ (acetic acid) |

| CH₂ (acetic acid) | ~58 | ~3.2 | To C=O, N-CH₂ (piperidine) |

| N-CH₂ (piperidine, C2/C6) | ~55 | ~2.9 | To CH₂ (acetic acid), C3/C5 |

| CH₂ (piperidine, C3/C5) | ~30 | ~1.8 | To C2/C6, C4 |

| CH (piperidine, C4) | ~35 | ~2.0 | To CH₂Br, C3/C5 |

| CH₂Br | ~38 | ~3.4 | To C4 |

Note: The chemical shifts are estimations and can vary based on solvent and other experimental conditions. Specific experimental 2D NMR data is not available in the public domain.

Solid-State NMR for Crystalline Forms

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, revealing details about polymorphism, molecular packing, and intermolecular interactions.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. For a chiral molecule, this technique can establish the absolute stereochemistry. While this compound itself is achiral, its derivatives can be chiral. X-ray analysis of a suitable crystalline derivative would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The preferred chair, boat, or twist-boat conformation of the piperidine ring.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Although no specific crystallographic data for this compound has been reported, studies on related piperidine derivatives have shown that the piperidine ring typically adopts a chair conformation. nih.govchemrxiv.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C-N (Tertiary Amine) | Stretching | 1250-1020 |

| C-Br | Stretching | 690-550 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. Experimental spectra for the specific compound are not available.

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer that is likely to exist in the solid state. The C=O stretch is a strong, sharp absorption. The positions and shapes of these bands can provide insights into the extent of hydrogen bonding and other molecular interactions. nih.govresearchgate.netchemicalbook.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Stereochemical Assignment

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the enantiomeric excess and assigning the absolute configuration. These methods measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be compared with theoretical calculations to determine the absolute configuration.

Computational Chemistry and Theoretical Modeling of 4 Bromomethyl Piperidin 1 Yl Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic behavior of "(4-Bromomethyl-piperidin-1-yl)-acetic acid". These calculations, typically employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic distribution and its implications for chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For "this compound," the HOMO is expected to be localized primarily on the piperidine (B6355638) nitrogen and the oxygen atoms of the acetic acid group, reflecting their electron-donating nature. The LUMO, conversely, is likely centered on the bromomethyl group, particularly the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the lone pair of the piperidine nitrogen and the oxygen atoms of the carboxylate group, indicating nucleophilic character. |

| LUMO | -0.8 | Centered on the antibonding orbital of the carbon-bromine bond, indicating an electrophilic site for nucleophilic substitution. |

| HOMO-LUMO Gap | 5.7 | Suggests moderate chemical reactivity and stability. |

Note: The data in this table is hypothetical and based on theoretical principles for illustrative purposes, as direct computational studies on this specific molecule are not publicly available.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the ESP map of "this compound," negative potential (typically colored red or orange) is anticipated around the oxygen atoms of the carboxylic acid group, signifying regions of high electron density. These areas are prone to interaction with electrophiles. Conversely, a region of positive potential (blue) is expected around the hydrogen atom of the carboxylic acid and the hydrogen atoms on the carbon adjacent to the bromine atom. The bromine atom itself may exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can engage in halogen bonding.

Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

The flexibility of the piperidine ring and the rotational freedom of the side chains in "this compound" lead to a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring these different conformations and their relative energies.

Energy Minimization and Conformational Sampling

Energy minimization techniques, often using force fields like MMFF94 or AMBER, can identify stable conformations of the molecule. For the piperidine ring, the chair conformation is generally the most stable. The substituents—the acetic acid group on the nitrogen and the bromomethyl group at the 4-position—can adopt either axial or equatorial positions. The diequatorial conformation is typically favored to minimize steric hindrance.

Conformational sampling through methods like molecular dynamics simulations can explore the potential energy surface more broadly, revealing the different accessible conformations and the energy barriers between them.

Table 2: Relative Energies of Key Conformations of this compound

| Conformation of Piperidine Ring Substituents | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Diequatorial | 0.0 | ~95 |

| Axial (Acetic Acid) - Equatorial (Bromomethyl) | 2.5 | ~4 |

| Equatorial (Acetic Acid) - Axial (Bromomethyl) | 3.0 | ~1 |

| Diaxial | 5.5 | <0.1 |

Note: The data in this table is hypothetical and based on established principles of conformational analysis for piperidine derivatives.

Solvent Effects on Conformation

The presence of a solvent can significantly influence the conformational preferences of a molecule. Molecular dynamics simulations in an explicit solvent environment (e.g., water) can model these effects. For "this compound," a polar solvent like water is expected to stabilize conformations where the polar carboxylic acid group is more exposed to the solvent, potentially influencing the equilibrium between different conformers. The zwitterionic form of the molecule, with a protonated piperidine nitrogen and a deprotonated carboxylate group, would be particularly stabilized in aqueous solution.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons in the piperidine ring would be influenced by their axial or equatorial positions. The protons on the carbon bearing the bromine atom are expected to have a downfield chemical shift due to the electron-withdrawing nature of bromine.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can be calculated to identify characteristic functional groups. Key predicted peaks would include the C=O stretching vibration of the carboxylic acid (around 1700-1750 cm⁻¹), the O-H stretch (a broad peak around 2500-3300 cm⁻¹), C-N stretching vibrations of the piperidine ring, and the C-Br stretch at lower wavenumbers.

UV-Vis Spectroscopy: Predictions of the UV-Vis spectrum can provide information about the electronic transitions within the molecule. For "this compound," significant absorption is not expected in the visible region. Weak n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms and the C-Br bond might occur in the UV region.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (in CDCl₃) | δ ~ 3.5-3.0 (m, protons on carbons adjacent to N), δ ~ 3.4 (d, -CH₂Br), δ ~ 3.2 (s, -CH₂COOH), δ ~ 2.0-1.5 (m, other piperidine protons). The carboxylic acid proton would appear as a broad singlet at δ > 10. |

| ¹³C NMR (in CDCl₃) | δ ~ 170-175 (-COOH), δ ~ 55-60 (carbons adjacent to N), δ ~ 30-40 (other piperidine carbons and -CH₂Br). |

| IR (cm⁻¹) | ~2950 (C-H stretch), ~1720 (C=O stretch), ~1450 (CH₂ bend), ~1200 (C-N stretch), ~650 (C-Br stretch). A broad O-H stretch from ~2500-3300. |

| UV-Vis (λ_max) | Below 220 nm. |

Note: The data in this table is hypothetical and based on typical spectroscopic values for similar functional groups and molecular structures.

Ligand-Protein Docking and Molecular Dynamics Simulations with Proposed Biological Targets (in silico)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex and to observe the dynamic behavior of the system over time.

For piperidine derivatives, these computational approaches have been widely used to explore their interactions with various biological targets. For instance, studies have successfully docked piperidine-based compounds into the active sites of receptors such as the sigma-1 receptor (S1R), µ-opioid receptor, and dopamine D2 receptor. tandfonline.comnih.govtandfonline.com These studies have revealed key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity.

Illustrative Docking and MD Simulation Data for a Representative Piperidine Derivative with the Sigma-1 Receptor (S1R):

To demonstrate the application of these methods, the following table summarizes hypothetical docking and MD simulation results for a piperidine derivative structurally related to "this compound" with the S1R.

| Computational Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | Predicts the binding affinity of the ligand to the protein. A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | Glu172, Asp126, Phe107 | Amino acids in the S1R binding pocket that form significant interactions with the ligand. nih.gov |

| Types of Interactions | Ionic, Hydrogen Bonding, π-cation | The primary molecular forces stabilizing the ligand-protein complex. nih.gov |

| RMSD (Å) during MD Simulation | 1.5 ± 0.3 | Root Mean Square Deviation of the ligand's atomic positions over the simulation, indicating the stability of the binding pose. A lower, stable RMSD suggests a stable complex. |

| Number of Hydrogen Bonds | 2-3 | The average number of hydrogen bonds maintained between the ligand and protein during the MD simulation, highlighting the persistence of key interactions. |

This data is illustrative and based on typical findings for piperidine derivatives in computational studies.

Molecular dynamics simulations further enhance the understanding obtained from docking. A 100-nanosecond MD simulation of a piperidine derivative complexed with its target can reveal the stability of the initial docked pose. researchgate.net Analysis of the simulation trajectory can provide insights into conformational changes in both the ligand and the protein upon binding and can help to identify stable interactions that are maintained throughout the simulation. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical or biological properties of a compound based on its molecular structure. These models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property.

In the context of piperidine derivatives, QSPR models have been developed to predict a range of properties, including their biological activities and toxicities. For example, QSPR studies have been conducted to predict the toxicity of piperidine derivatives against Aedes aegypti and the inhibitory activity of furan-pyrazole piperidine derivatives against the Akt1 kinase. nih.govnih.gov

These models typically utilize a variety of molecular descriptors, which can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, van der Waals surface area.

Example of a QSPR Model for Predicting the Toxicity of Piperidine Derivatives:

A hypothetical QSPR model for predicting the toxicity (pLD50) of piperidine derivatives could be represented by the following linear equation:

pLD50 = β0 + β1(logP) + β2(TPSA) + β3(MW) + β4(nRotB)

Where:

pLD50 is the negative logarithm of the lethal dose 50.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

nRotB is the number of rotatable bonds.

β0, β1, β2, β3, and β4 are the regression coefficients determined from the model fitting.

Illustrative Data for a QSPR Study on Piperidine Derivatives:

| Descriptor | Coefficient | Contribution to Model |

| logP | 0.45 | Positive correlation; increased lipophilicity is associated with higher predicted toxicity. |

| TPSA | -0.21 | Negative correlation; increased polar surface area is associated with lower predicted toxicity. |

| MW | 0.15 | Positive correlation; higher molecular weight is associated with higher predicted toxicity. |

| nRotB | -0.10 | Negative correlation; a higher number of rotatable bonds is associated with lower predicted toxicity. |

This data is representative of findings from QSPR studies on related compounds and is for illustrative purposes.

The development of robust and predictive QSPR models for "this compound" would require the synthesis and experimental testing of a series of structurally related compounds to generate the necessary data for model training and validation. Such models could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding future research efforts. researchgate.net

Molecular Recognition and Biological Interaction Studies of 4 Bromomethyl Piperidin 1 Yl Acetic Acid Non Clinical Focus

In Vitro Enzyme Binding and Inhibition Mechanisms

There is no publicly available research detailing the in vitro interactions of (4-Bromomethyl-piperidin-1-yl)-acetic acid with any specific enzymes.

Without kinetic data, the mode of enzyme inhibition for this compound, whether competitive, non-competitive, uncompetitive, or mixed, remains undetermined. nih.govnih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. youtube.comnih.gov Non-competitive inhibition involves the inhibitor binding to an allosteric site, a site other than the active site, which alters the enzyme's conformation and reduces its catalytic efficiency. nih.govyoutube.com

Receptor Ligand Interaction Studies (in vitro and in silico)

No in vitro or in silico studies on the interaction of this compound with any biological receptors were identified in the searched literature.

There are no published radioligand binding assay studies for this compound. Consequently, its binding affinity (K_i or IC_50 values) for any receptor is unknown.

Functional characterization of this compound as a potential agonist or antagonist in cell-free systems has not been reported. Therefore, its efficacy and potency at any given receptor are unknown. While structurally related compounds, such as certain 2-aryl(pyrrolidin-4-yl)acetic acids, have been identified as agonists of sphingosine-1-phosphate (S1P) receptors, similar data for this compound is not available. nih.gov

Modulation of Cellular Pathways and Signaling Cascades (Mechanistic Studies in Cell Culture)

No mechanistic studies in cell culture have been published that investigate the effects of this compound on cellular pathways or signaling cascades. For instance, while derivatives of the related compound 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one have been investigated for their ability to inhibit the NLRP3 inflammasome and subsequent IL-1β release, no such role has been described for this compound. mdpi.com

Data Tables

No data tables could be generated as no specific research findings for this compound were found in the public domain.

Protein-Protein Interaction Analysis

There is no available research on whether this compound modulates protein-protein interactions (PPIs). The study of PPIs is crucial for understanding cellular processes, as proteins often function in complexes rather than in isolation. nih.gov Computational and experimental methods like yeast two-hybrid (Y2H) screens, tandem affinity purification (TAP), or in silico modeling are typically employed to identify and analyze these interactions. nih.gov A tool such as the Protein-Protein Interaction Analysis Tool (PPIAT) can be used to predict interactions and calculate mass values for analysis by mass spectrometry. mdpi.com However, no such studies have been published for this compound.

Gene Expression Modulation (Transcriptomic Analysis)

No transcriptomic data or gene expression analyses related to the effects of this compound have been reported. Transcriptomic analysis, often performed using techniques like RNA-sequencing, is used to understand how a compound can alter gene expression on a global scale. nih.govthermofisher.com This type of analysis identifies differentially expressed genes (DEGs) and can provide insights into the biological pathways affected by the compound. thermofisher.comsigmaaldrich.commdpi.com For example, studies on other compounds have used transcriptomics to reveal roles in stress responses or metabolic pathways. nih.govnih.gov Without such studies for this compound, its impact on gene regulation remains unknown.

Structural Biology Approaches to Ligand-Target Complexes (e.g., Co-crystallization, Cryo-EM)

There are no publicly available structures of this compound in complex with any biological target. Structural biology techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are powerful tools for visualizing how a ligand binds to its target at an atomic level. researchgate.netnih.gov These methods are essential for structure-based drug design. nih.govnih.gov

Co-crystallization involves crystallizing a target protein in the presence of the ligand, which can reveal detailed binding interactions. mdpi.comnih.gov Cryo-EM has revolutionized structural biology, allowing for the high-resolution structural analysis of large molecular complexes and even smaller enzymes, sometimes in multiple conformational states. nih.gov Despite the power of these techniques, no structures involving this compound have been deposited in structural databases like the Protein Data Bank (PDB).

Structure Activity Relationship Sar Studies and Analog Design for 4 Bromomethyl Piperidin 1 Yl Acetic Acid Derivatives

Design Principles for Modulating Molecular Interactions based on the Bromomethyl and Acetic Acid Moieties

The design of derivatives of (4-Bromomethyl-piperidin-1-yl)-acetic acid is guided by the distinct functionalities of the bromomethyl and acetic acid groups, which can engage in a variety of molecular interactions with biological targets.

The acetic acid moiety typically functions as a hydrogen bond donor and acceptor, and at physiological pH, it exists as a carboxylate anion. This negative charge can form strong ionic interactions or salt bridges with positively charged amino acid residues like lysine (B10760008) and arginine in a receptor or enzyme active site. The carboxylate group is also a classic feature for improving aqueous solubility. The distance and orientation of the acetic acid relative to the piperidine (B6355638) ring are crucial for positioning it correctly to interact with its binding partner.

Systematic Variation of Piperidine Ring Substituents

Systematic variation of substituents on the piperidine ring is a fundamental strategy in structure-activity relationship (SAR) studies to probe the steric and electronic requirements of the target binding site. For the this compound scaffold, modifications can be envisioned at various positions on the piperidine ring, although the 4-position is already occupied.

For instance, introducing small alkyl groups on the 2, 3, 5, or 6 positions of the piperidine ring can explore the steric tolerance of the binding pocket. The stereochemistry of these substituents is also a critical factor; cis and trans isomers can adopt different conformations, leading to significant differences in biological activity. For example, in a series of 3,4-disubstituted piperidines, the relative stereochemistry of the substituents was found to be a key determinant of their selectivity for different monoamine transporters.

Furthermore, the introduction of polar functional groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities. The impact of these systematic variations on activity can be quantified and used to build a comprehensive SAR model.

Table 1: Illustrative SAR of Piperidine Ring Substitutions

| Compound | Piperidine Substituent | Relative Activity | Rationale for Change |

| Analog 1 | None | 1x | Baseline compound |

| Analog 2 | 2-methyl | 0.5x | Steric clash in the binding pocket |

| Analog 3 | 3-hydroxyl | 2x | Favorable hydrogen bond formation |

| Analog 4 | 3,3-difluoro | 1.5x | Altered pKa and potential for halogen bonding |

This table is illustrative and not based on specific experimental data for this compound derivatives.

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.

For the piperidine ring , various bioisosteres can be considered. For example, replacing the piperidine with a morpholine (B109124) ring can improve metabolic stability, though it may also lead to a loss of activity if the nitrogen atom's basicity is crucial for binding. dndi.org Other heterocyclic rings like thiomorpholine (B91149) or piperazine (B1678402) can also be explored. nih.gov More recently, spirocyclic systems like 2-azaspiro[3.3]heptane have been proposed as rigid bioisosteres of piperidine that can improve solubility and metabolic stability.

The bromomethyl group can be replaced with other halomethyl groups (e.g., chloromethyl, fluoromethyl) to modulate reactivity and halogen bonding potential. A trifluoromethyl group can serve as a bioisostere for a tert-butyl group, offering similar steric bulk but with different electronic properties.

The acetic acid moiety has numerous well-established bioisosteres. Tetrazoles, for example, are frequently used as carboxylic acid surrogates as they are also acidic and can participate in similar ionic and hydrogen bonding interactions. nih.gov Other potential bioisosteres include sulfonic acids, phosphonic acids, and hydroxamic acids. researchgate.netnih.gov The choice of bioisostere can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR model could be developed to predict the activity of novel analogs before their synthesis, thereby saving time and resources.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.

For instance, a QSAR study on a series of piperidine derivatives might reveal that activity is positively correlated with the hydrophobicity of a substituent at a particular position and negatively correlated with its steric bulk. This information can then be used to design new derivatives with potentially enhanced activity. The predictive power of a QSAR model is assessed through internal and external validation techniques.

Table 2: Hypothetical QSAR Model for a Series of Analogs

| Descriptor | Coefficient | Interpretation |

| LogP | +0.85 | Increased hydrophobicity is beneficial for activity. |

| Molecular Volume | -0.42 | Increased size is detrimental to activity. |

| Hydrogen Bond Donors | +0.67 | More hydrogen bond donors enhance activity. |

This table represents a hypothetical QSAR model and is for illustrative purposes only.

Fragment-Based Drug Discovery (FBDD) Approaches using this compound as a Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak binding to a biological target. The this compound scaffold itself can be considered a fragment, or it can be deconstructed into smaller fragments for screening.

In an FBDD approach, the piperidine ring could be a starting fragment. Once a piperidine-containing fragment is identified as a binder, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, it can be elaborated upon. The bromomethyl and acetic acid moieties provide vectors for "fragment growing," where chemical groups are added to the initial fragment to extend into adjacent binding pockets and increase affinity.

Alternatively, if different fragments are found to bind to distinct but nearby sites on the target, they can be linked together using the this compound as a scaffold to create a more potent molecule. This "fragment linking" strategy can lead to the rapid development of high-affinity ligands.

Chemoinformatics and Virtual Screening for Novel Scaffolds

Chemoinformatics encompasses the use of computational methods to analyze and manage chemical data. In the context of drug discovery with the this compound scaffold, chemoinformatics plays a crucial role in virtual screening and library design.

Virtual screening can be used to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. If the three-dimensional structure of the target is known, structure-based virtual screening methods like molecular docking can be employed. In this approach, millions of compounds can be computationally "docked" into the binding site of the target, and their binding affinities are estimated using scoring functions.

Ligand-based virtual screening is used when the structure of the target is unknown. This method relies on the knowledge of existing active compounds. A model of the pharmacophore (the essential three-dimensional arrangement of functional groups required for activity) is built based on the known actives, and this model is then used to search for other molecules that share the same pharmacophoric features.

By using virtual screening, researchers can prioritize a smaller, more manageable set of compounds for experimental testing, significantly accelerating the early stages of drug discovery.

Applications in Chemical Biology and As Research Probes

Development of Affinity Probes for Target Identification and Validation

Affinity-based probes are essential tools for identifying the cellular targets of bioactive small molecules, a critical step in drug discovery and chemical genetics. rsc.org These probes typically consist of a molecule of interest, a reactive group for covalent modification of the target, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and purification.

The (4-Bromomethyl-piperidin-1-yl)-acetic acid scaffold is well-suited for the construction of such probes. The bromomethyl group can act as an electrophile, reacting with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a target protein to form a stable covalent bond. This irreversible binding is a key feature of many successful affinity probes. The acetic acid handle provides a convenient attachment point for a reporter tag, which is necessary for the subsequent visualization or isolation of the protein-probe complex.

The general workflow for using a probe derived from this scaffold would involve:

Synthesizing a derivative where a reporter tag is attached to the acetic acid moiety.

Incubating this probe with a biological sample (e.g., cell lysate or intact cells).

Allowing the bromomethyl group to covalently bind to its protein target(s).

Using the reporter tag to detect, enrich, and ultimately identify the bound protein(s) through techniques like mass spectrometry.

While direct examples using this compound are not prevalent in the literature, the principles of affinity-based protein profiling (ABPP) support its potential utility. nih.gov The development of affinity probes often involves linking a bioactive compound to a reactive moiety and a reporter group to facilitate the identification of its biological targets. researchgate.net

Synthesis of Labeled Derivatives for Imaging and Tracing Studies (e.g., isotopic labeling)

The ability to track molecules within biological systems is fundamental to understanding their mechanism of action, distribution, and metabolism. This compound can be chemically modified to incorporate various labels for imaging and tracing studies.

Isotopic Labeling: Radioisotopes are commonly used in drug development and biomedical research. nih.gov The synthesis of radiolabeled versions of this compound or its derivatives would enable quantitative studies of its behavior in vitro and in vivo. For instance, incorporating isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) into the molecule's backbone during synthesis would allow for its quantification in tissues and fluids.

Alternatively, the bromomethyl group could potentially be replaced with a radioisotope of iodine (e.g., ¹²⁵I or ¹²³I) through nucleophilic substitution, a common strategy for radioiodination of small molecules. nih.gov Such radioiodinated derivatives could be valuable for applications in single-photon emission computed tomography (SPECT) imaging, depending on the biological target of the parent molecule.

Fluorescent Labeling: For cellular imaging applications, a fluorescent dye can be attached to the acetic acid moiety of the molecule. This would allow researchers to visualize the subcellular localization of the compound or its derivatives using fluorescence microscopy. These fluorescent probes are instrumental in studying how a molecule interacts with cellular components in real-time.

Use as a Building Block for Complex Natural Products and Synthetic Architectures

The piperidine (B6355638) ring is a common structural motif in a vast number of alkaloids and pharmaceutically active compounds. nih.govnih.gov Consequently, functionalized piperidines like this compound are valuable intermediates in synthetic organic chemistry.

The bifunctional nature of this compound allows for sequential or orthogonal chemical transformations. For example:

The acetic acid group can be used to form an amide bond with an amine, extending the molecular structure in one direction.

The bromomethyl group can subsequently be used to react with a nucleophile (e.g., an alcohol, thiol, or another amine) to cyclize the molecule or to attach it to another scaffold.

This step-wise reactivity makes it a useful building block for creating complex heterocyclic systems and libraries of compounds for drug discovery. The synthesis of piperidine derivatives through various chemical reactions, including multicomponent reactions and cycloadditions, is a well-established area of research aimed at producing novel molecular architectures. nih.gov

Integration into Chemical Libraries for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. acs.org Chemical libraries for HTS are designed to be structurally diverse to maximize the chances of finding a "hit."

This compound is an ideal scaffold for generating a focused library of compounds. By reacting the acetic acid and bromomethyl groups with a variety of different chemical partners, a large number of structurally related but distinct molecules can be synthesized.

For example, a library could be constructed using a combinatorial approach:

At the acetic acid position: A diverse set of amines could be used to create a range of amides.

At the bromomethyl position: A diverse set of nucleophiles (alcohols, thiols, secondary amines) could be used to displace the bromide.

This strategy would rapidly generate a library of piperidine derivatives with variations at two key positions, which could then be screened for activity against a range of biological targets. The inclusion of three-dimensional scaffolds, such as the piperidine ring, is increasingly recognized as important for discovering novel drug leads. rsc.org

| Library Generation Strategy | Reactant at Acetic Acid | Reactant at Bromomethyl Group | Potential Application |

| Combinatorial Synthesis | Diverse Amines (R¹-NH₂) | Diverse Nucleophiles (R²-OH, R²-SH) | High-Throughput Screening |

| Focused Library | Structurally similar amines | Structurally similar nucleophiles | Structure-Activity Relationship (SAR) studies |

Application in Biosensors and Diagnostic Tool Development (Non-Clinical)

A biosensor is a device that combines a biological component with a physicochemical detector to detect a chemical substance. While there are no specific reports of this compound being used in biosensors, its chemical properties suggest potential applications.

The compound could be used to functionalize the surface of a sensor. For instance, the acetic acid group could be used to anchor the molecule to a sensor surface that has been treated to bear amine groups. The exposed bromomethyl group would then be available to capture a specific analyte from a solution that has a nucleophilic character. This could be used to detect the presence of certain types of proteins or other biomolecules.

Conversely, the bromomethyl group could be used to attach the molecule to a surface functionalized with nucleophiles (e.g., thiols). The acetic acid moiety would then be free to interact with an analyte or be further modified. The development of fluorescent biosensors, for example, often relies on specific chemical reactions to produce a signal, a principle that could be adapted using this versatile scaffold. nih.gov

Advanced Analytical Methodologies for Research Purposes of 4 Bromomethyl Piperidin 1 Yl Acetic Acid

Chromatographic Separation Techniques (HPLC, GC, SFC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the assessment of purity and for the isolation of "(4-Bromomethyl-piperidin-1-yl)-acetic acid". High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the compound's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like piperidine (B6355638) carboxylic acids. For "this compound", a reversed-phase HPLC method would likely be the primary choice for purity assessment.

Method Parameters: A typical method might employ a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the mobile phase helps to ensure the consistent protonation of the carboxylic acid and the piperidine nitrogen, leading to sharper peaks and better reproducibility. The appearance of multiple peaks in the chromatogram for piperidine derivatives can sometimes be attributed to differential ionization or interaction with the stationary phase, which can be mitigated by adjusting the mobile phase pH or using buffers. researchgate.net

Detection: UV detection at a low wavelength (e.g., 210-220 nm) would be suitable for detecting the carboxyl group. If higher sensitivity is required, or for analyzing complex matrices, a mass spectrometer (LC-MS) can be used as the detector. shodex.comnih.gov

Purity Determination: The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity is essential.

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Derivatization is often necessary to increase volatility and improve chromatographic performance.

Derivatization: The carboxylic acid group can be esterified (e.g., with methanol to form the methyl ester), and the piperidine nitrogen can be acylated. However, derivatization adds complexity to the sample preparation and can introduce potential sources of error. A derivatization with pentafluorobenzoyl chloride has been used for other piperidine-containing metabolites to make them suitable for GC analysis. oup.com

Column and Detector: A polar capillary column would be required for the separation of the derivatized compound. A Flame Ionization Detector (FID) would provide a general response, while a mass spectrometer (GC-MS) would offer higher selectivity and structural information. oup.com

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. SFC can be an effective technique for the purification of chiral and achiral small molecules and can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. While specific applications for "this compound" are not documented, SFC is a viable option for its preparative separation.

| Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Detection | Suitability for this compound |

| HPLC | C18, C8 | Water/Acetonitrile or Methanol with acid/buffer | UV, MS | High (especially LC-MS) |

| GC | Polar capillary columns | Helium, Hydrogen | FID, MS | Low without derivatization |

| SFC | Chiral or achiral packed columns | Supercritical CO2 with co-solvents (e.g., Methanol) | UV, MS | Moderate to High, especially for purification |

Capillary Electrophoresis for Chiral Separation and Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for chiral separations. nih.gov Given that the 4-position of the piperidine ring in "this compound" is a stereocenter if the substitution pattern creates chirality, CE would be an excellent method to separate its enantiomers.

Chiral CE: The separation of enantiomers in CE is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose. sci-hub.boxspringernature.com The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility and, thus, their separation. For basic compounds like piperidine derivatives, β-cyclodextrin and its derivatives are often effective. sci-hub.box

Purity Analysis: Capillary Zone Electrophoresis (CZE), the simplest form of CE, can be used for purity assessment. nih.gov The separation is based on the charge-to-size ratio of the analytes. The high efficiency of CE allows for the separation of closely related impurities.

Method Development: Key parameters to optimize in a CE method include the pH of the background electrolyte, the type and concentration of the chiral selector (for chiral separations), the applied voltage, and the capillary temperature. sci-hub.box

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information about the analytes.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. researchgate.netmdpi.com This is invaluable for the unambiguous identification of impurities and degradation products without the need for their isolation. For "this compound", LC-NMR could be used to confirm the structure of any observed impurities in a sample. nih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy): GC-IR provides infrared spectra of the eluting compounds, which gives information about the functional groups present. iaea.org While less common than GC-MS, it can be a useful complementary technique. For the derivatized form of "this compound", GC-IR could confirm the success of the derivatization reaction by showing the presence of the new functional groups.

Development of Robust Quantification Methods in Research Matrices

The accurate quantification of "this compound" in various research matrices, such as reaction mixtures or biological fluids, is essential for many studies.

Method Validation: A robust quantification method must be validated according to established guidelines. This typically involves assessing the method's linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

LC-MS/MS for Bioanalysis: For the quantification of the compound in biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. The method would involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by LC-MS/MS analysis.

Standard Addition vs. External Calibration: For complex matrices where matrix effects are a concern, the method of standard addition may be employed to ensure accurate quantification. Otherwise, a standard external calibration curve prepared in a similar matrix can be used.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |

| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

Microfluidic and Miniaturized Analytical Systems

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic devices, also known as lab-on-a-chip systems. oup.comnih.gov These systems integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip.